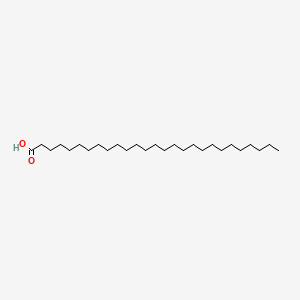
3,3',4,4'-Tetrachloroazobenzene
描述
3,3’,4,4’-Tetrachloroazobenzene is an organic compound with the molecular formula C12H6Cl4N2. It is a chlorinated derivative of azobenzene, characterized by the presence of four chlorine atoms attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
作用机制
Target of Action
The primary target of 3,3’,4,4’-Tetrachloroazobenzene (TCAB) is the thyroid hormone system . Thyroid hormones (TH) regulate biological processes implicated in neurodevelopmental disorders . TCAB has also been shown to bind to the Ah receptor , which is involved in the regulation of several biological responses.
Mode of Action
TCAB interacts with its targets by inducing a dose-response deficit in serum T4 levels, a thyroid hormone, with no change in 3,5,3’-triiodothyronine or thyroid-stimulating hormone . This interaction results in changes in the thyroid hormone system, affecting the regulation of various biological processes .
Biochemical Pathways
The biochemical pathways affected by TCAB are primarily related to the thyroid hormone system and the Ah receptor. The alteration in thyroid hormone levels can significantly affect various biological processes, potentially underlying multiple aspects of neurotoxicity .
Pharmacokinetics
The pharmacokinetic profile of TCAB is consistent with a two-compartment model . The compound is readily cleared from the blood with a half-life of 4.0 hours, a clearance of 12.3 ml/min.kg, and an apparent volume of distribution of 4.3 liters/kg . The absolute oral bioavailability of TCAB was determined to be 30% .
Result of Action
The action of TCAB results in several molecular and cellular effects. At high doses, it can cause a deficit in body weight gain . It also affects astrocytes, causing them to display thinner and less complex processes . Microglia show less complex processes, and there is a decrease in the number of hippocampal CA1 pyramidal neurons and dentate granule neurons .
Action Environment
The action, efficacy, and stability of TCAB can be influenced by environmental factors. For instance, TCAB can be formed anywhere in the environment where chloroaniline pesticides are used . Furthermore, TCAB is a contaminant generated during the synthesis of 3,4-dichloroaniline and 3,4-dichloroaniline-derived pesticides .
生化分析
Biochemical Properties
3,3’,4,4’-Tetrachloroazobenzene plays a significant role in biochemical reactions due to its ability to bind to the aryl hydrocarbon receptor (AhR). This binding interaction leads to the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . The compound also interacts with various proteins and biomolecules, influencing their function and activity. For instance, it has been shown to inhibit hepatic microsomal mixed oxidase enzymes, affecting the metabolism of other compounds .
Cellular Effects
The effects of 3,3’,4,4’-Tetrachloroazobenzene on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce a dose-dependent deficit in serum thyroxine (T4) levels without affecting triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels . This disruption in thyroid hormone levels can lead to various cellular and physiological changes, including altered neuronal development and glial cell function .
Molecular Mechanism
At the molecular level, 3,3’,4,4’-Tetrachloroazobenzene exerts its effects primarily through binding to the AhR. This binding leads to the activation of the AhR signaling pathway, resulting in the transcriptional activation of genes involved in xenobiotic metabolism . The compound also undergoes extensive azo reduction, which decreases its systemic absorption and limits its interaction with the AhR . Additionally, it has been shown to inhibit enzyme activity, such as hepatic microsomal mixed oxidase enzymes, further influencing metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,4’-Tetrachloroazobenzene change over time. The compound is relatively stable but can undergo degradation under certain conditions. Long-term exposure studies have shown that it can lead to persistent changes in cellular function, such as decreased body weight gain and altered neuronal development in animal models . These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of 3,3’,4,4’-Tetrachloroazobenzene vary with different dosages in animal models. At lower doses, it can cause subtle changes in enzyme activity and hormone levels. At higher doses, it can lead to more severe effects, such as thymic atrophy, decreased white blood cell count, and altered immune function . These toxic effects highlight the importance of understanding the dosage thresholds for safe exposure .
Metabolic Pathways
3,3’,4,4’-Tetrachloroazobenzene is involved in several metabolic pathways, primarily through its interaction with the AhR. Upon binding to the receptor, it induces the expression of cytochrome P450 enzymes, which are responsible for its metabolism . The compound is metabolized into sulfate ester conjugates of hydroxylated mono- or dichloroaniline derivatives, some of which are acetylated . These metabolic processes influence the compound’s bioavailability and toxicity.
Transport and Distribution
Within cells and tissues, 3,3’,4,4’-Tetrachloroazobenzene is transported and distributed through various mechanisms. It is absorbed and distributed in the body, with a significant portion excreted in the urine and feces . The compound’s transport is influenced by its binding to proteins and transporters, which affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 3,3’,4,4’-Tetrachloroazobenzene is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with the AhR and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions play a significant role in its biochemical and toxicological effects.
准备方法
Synthetic Routes and Reaction Conditions
3,3’,4,4’-Tetrachloroazobenzene can be synthesized through the reduction of 3,4-dichloronitrobenzene using lithium aluminum hydride. The reaction involves the following steps:
Reduction: 3,4-dichloronitrobenzene is reduced to 3,4-dichloroaniline.
Oxidation: The resulting 3,4-dichloroaniline is then oxidized to form 3,3’,4,4’-tetrachloroazobenzene.
Industrial Production Methods
Industrial production of 3,3’,4,4’-tetrachloroazobenzene typically involves large-scale synthesis using similar reduction and oxidation processes. The purity of the compound is ensured through high-pressure liquid chromatography and other analytical techniques .
化学反应分析
Types of Reactions
3,3’,4,4’-Tetrachloroazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3’,4,4’-tetrachloroazoxybenzene.
Reduction: It can be reduced to form hydrazo derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Reagents such as sodium hydroxide and other nucleophiles can be used for substitution reactions
Major Products
Oxidation: 3,3’,4,4’-Tetrachloroazoxybenzene.
Reduction: Hydrazo derivatives.
Substitution: Various substituted azobenzenes depending on the nucleophile used
科学研究应用
3,3’,4,4’-Tetrachloroazobenzene has several applications in scientific research:
Chemistry: Used as a reference material in the study of chlorinated azobenzenes and their derivatives.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in drug development and as a model compound for understanding the behavior of similar chlorinated compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals .
相似化合物的比较
Similar Compounds
3,3’,4,4’-Tetrachloroazoxybenzene: An oxidized derivative of 3,3’,4,4’-tetrachloroazobenzene.
3,3’,5,5’-Tetrachloroazobenzene: A structural isomer with chlorine atoms in different positions.
3,3’-Dichloro-4,4’-difluoroazobenzene: A similar compound with fluorine atoms replacing some of the chlorine atoms
Uniqueness
3,3’,4,4’-Tetrachloroazobenzene is unique due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and biological activity. Its stability and distinct properties make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
bis(3,4-dichlorophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBGIMQKWDUEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026086, DTXSID80860129 | |
| Record name | 3,3',4,4'-Tetrachloroazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,4-dichlorophenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Bright orange, crystalline solid | |
CAS No. |
14047-09-7, 64275-11-2 | |
| Record name | TCAB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,3',4'-Tetrachloroazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(3,4-dichlorophenyl)-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachloroazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-TETRACHLOROAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGG7W94GS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,3',4'-Tetrachloroazobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
| Record name | 3,4,3',4'-Tetrachloroazobenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8053 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)

![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)




